2-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid
Overview
Description
“2-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid” is an aromatic compound with the molecular formula C12H12O4 . It has a molecular weight of 220.22 . It’s used for research purposes .
Physical And Chemical Properties Analysis
The compound is stored in a dry environment at 2-8°C . The boiling point is not specified .Scientific Research Applications
Fluorescence Applications
6-Methoxy-4-quinolone, a derivative of 5-methoxyindole-3-acetic acid, is a novel fluorophore with strong fluorescence in a wide pH range in aqueous media. It exhibits several characteristics beneficial for biomedical analysis, including high stability against light and heat, strong fluorescence from pH 2.0 to 11.0, and efficient fluorescent labeling for carboxylic acids (Hirano et al., 2004).
Chemical Synthesis
- (2-Methyl-2H-chromen-2-yl)acetic acid and its derivatives, synthesized through the condensation of salicylaldehyde, are structurally related and serve as precursors in various chemical syntheses (Yamaguchi et al., 1992).
- Synthesis of [(1-carbethoxymethyl-1H-indazol-3-yl)oxy]-acetic acid and similar compounds from 1H-indazol-3-ol and ethyl chloroacetate highlights the versatility of this compound in creating various heterocyclic structures (Bonanomi & Palazzo, 1977).
Antimicrobial Applications
Novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid exhibited significant antimicrobial activities, underscoring the potential of such derivatives in developing new antimicrobial agents (Noolvi et al., 2016).
Fluorescent Compound for Metal Ion Detection
A new fluorescent compound synthesized from o-phenylenediamine and salicylaldehyde, designed for the selective determination of Co2+ ions, demonstrates the utility of these derivatives in developing selective fluorescent chemical sensors (Li Rui-j, 2013).
Synthesis of Hydroxamic Acids and Lactams
The compound's derivatives have been used in synthesizing cyclic hydroxamic acids and lactams with a 2,3-dioxo-1,4-benzoxazine skeleton, highlighting its application in complex organic synthesis (Hartenstein & Sicker, 1993).
properties
IUPAC Name |
2-(6-methoxy-3-oxo-1,2-dihydroinden-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-16-8-2-3-9-10(6-8)7(4-11(9)13)5-12(14)15/h2-3,6-7H,4-5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTZOFGBBCMWEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20947362 | |
Record name | (6-Methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20947362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid | |
CAS RN |
24467-92-3 | |
Record name | 2,3-Dihydro-6-methoxy-3-oxo-1H-indene-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24467-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indene-1-acetic acid, 2,3-dihydro-6-methoxy-3-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024467923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6-Methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20947362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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